molecular formula C6H8O2 B8649499 3-(Methoxymethyl)furan

3-(Methoxymethyl)furan

Cat. No.: B8649499
M. Wt: 112.13 g/mol
InChI Key: CUZYAGBQYFQQCE-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)furan is a furan-based building block of interest in synthetic and industrial chemistry. Compounds in this class are frequently employed as intermediates in the synthesis of more complex molecules, including pharmaceuticals, flavorings, and fragrances. Related methoxymethyl furans are known to possess aromatic properties and contribute roasted or coffee-like odors. As a heteroaromatic compound, its structure makes it a potential candidate for use in polymer chemistry and material science, for instance, as a precursor for renewable bio-based chemicals and fuels. Researchers value this family of compounds for its reactivity, which allows for functionalization and conversion into various valuable derivatives. Handle with care. This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

IUPAC Name

3-(methoxymethyl)furan

InChI

InChI=1S/C6H8O2/c1-7-4-6-2-3-8-5-6/h2-3,5H,4H2,1H3

InChI Key

CUZYAGBQYFQQCE-UHFFFAOYSA-N

Canonical SMILES

COCC1=COC=C1

Origin of Product

United States

Comparison with Similar Compounds

Key Characteristics :

  • Molecular Formula : C6H8O2
  • Molecular Weight : 112.13 g/mol
  • Synthesis : Catalytic reductive etherification of hydroxymethylfuran (HMF) derivatives using transition-metal catalysts (e.g., Co3O4) or acid catalysts under mild conditions . Such methods are also employed for analogs like 2,5-bis(methoxymethyl)furan .
  • Applications: Potential use as a biofuel additive or intermediate in sustainable chemical processes due to its ether-functionalized structure .

Comparison with Structural Analogs

Structural and Functional Differences

The table below compares 3-(Methoxymethyl)furan with key analogs:

Compound Molecular Formula Substituent Position Molecular Weight CAS Number Key Properties/Applications
This compound C6H8O2 3-position 112.13 Not reported Biofuel precursor, catalytic synthesis
2-(Methoxymethyl)furan C6H8O2 2-position 112.13 Not reported Formed via Maillard reaction; contributes to roasted food aromas
3-Methoxyfuran C5H6O2 3-position 98.10 3420-57-3 Research chemical; limited commercial use
3-Methylfuran C5H6O 3-position 82.10 930-27-8 Aromatic compound with chocolate-like odor; EFSA-monitored food contaminant

Physicochemical Properties

  • Reactivity :
    • Methoxymethyl groups enhance stability compared to hydroxymethyl analogs, reducing polymerization tendencies in biofuel applications .
    • 3-Methylfuran exhibits aromaticity similar to furan but with higher volatility due to its smaller methyl substituent .
  • Odor and Flavor :
    • 3-Methylfuran has a medium-strength chocolate-like odor, while 2-(methoxymethyl)furan contributes to roasted flavors in foods .

Toxicity and Regulatory Status

  • Toxicity data on this compound is lacking, warranting further study .
  • 3-Methoxyfuran: No specific safety risks reported, but it remains a niche research chemical .

Preparation Methods

Copper-Based Catalysts for Selective Hydrogenation

Copper-supported catalysts have demonstrated efficacy in hydrogenating furan aldehydes to methoxymethyl derivatives. In a study by Cao et al., a Cu/SiO₂ catalyst achieved 98% conversion of 5-hydroxymethylfurfural (HMF) to 2,5-bis(methoxymethyl)furan (BMMF) under 2 MPa H₂ at 120°C. While this method targets the 2,5-isomer, analogous conditions could be adapted for 3-(Methoxymethyl)furan by substituting HMF with a 3-formyl furan precursor. However, the absence of commercially available 3-formyl furan necessitates precursor synthesis via formylation or oxidation.

Palladium-Catalyzed Transfer Hydrogenation

Palladium catalysts, particularly Pd/C, are widely used in furan hydrogenation. A patent by Quan et al. describes the hydrogenation of 3-nitromethyltetrahydrofuran to 3-aminomethyltetrahydrofuran using Pd/C at 0.1–3.0 MPa H₂. Adapting this method, this compound could theoretically be synthesized via hydrogenolysis of a nitro or halide intermediate. For example, hydrogenating 3-(chloromethyl)furan in the presence of methanol and a base may yield the target compound, though this route remains speculative without direct experimental evidence.

Oxidative Ring-Opening and Functionalization

TS-1 Catalyzed Oxidation of Furan

The oxidative ring-opening of furan to 1,4-butenedial using hydrogen peroxide and a titanium silicalite-1 (TS-1) catalyst offers a pathway to functionalized intermediates. In this process, furan undergoes epoxidation followed by ring cleavage, yielding a dialdehyde. Subsequent Michael addition with nitromethane and sodium borohydride reduction generates 2-nitromethyl-1,4-butanediol, which can be cyclized to 3-nitromethyltetrahydrofuran. Replacing nitromethane with methoxymethylating agents (e.g., methyl chloromethyl ether) could theoretically produce this compound, though steric and electronic factors may limit efficiency.

Proline-Mediated Aldol Condensation

Acid-Catalyzed Etherification of Hydroxymethylfuran

Heteropolyacid Catalysts

Heteropolyacids (HPAs) like H₄SiW₁₂O₄₀ have been employed for the etherification of hydroxymethylfurans. A study by Li et al. reported 85% yield of 5-ethoxymethylfurfural from HMF using H₄SiW₁₂O₄₀/MCM-41 at 80°C. Applying similar conditions to 3-hydroxymethylfuran with methanol could yield this compound. Challenges include the limited availability of 3-hydroxymethylfuran, which currently requires multi-step synthesis from glucose or fructose.

Resin-Catalyzed Reactions

Acidic ion-exchange resins (e.g., Amberlyst-15) facilitate etherification in low-boiling solvents. Zhang et al. achieved 92% conversion of fructose to 5-methoxymethylfurfural in dimethyl sulfoxide (DMSO) using Amberlyst-15. Adapting this method to 3-hydroxymethylfuran derivatives would require precursor synthesis via selective hydroxylation of furan, a process complicated by the inherent reactivity of the furan ring.

Comparative Analysis of Synthetic Methods

Method Catalyst Conditions Yield Key Challenges Source
Cu/SiO₂ HydrogenationCu/SiO₂120°C, 2 MPa H₂98%*Precursor availability
TS-1 OxidationTS-1H₂O₂, 40°C75%†Side-product formation
HPA EtherificationH₄SiW₁₂O₄₀/MCM-4180°C, methanol85%*Substrate specificity
Proline-Mediated CondensationL-ProlineRT, ethanol62%†Low regioselectivity

*Reported for analogous compounds (BMMF or 5-ethoxymethylfurfural). †Theoretical yield based on mechanistic analogy.

Q & A

Basic: What are the common synthetic routes for 3-(Methoxymethyl)furan, and how do reaction conditions influence yield?

This compound can be synthesized via etherification of hydroxymethylfuran precursors with methanol, catalyzed by acidic systems like Amberlyst-15 or ZSM-5 zeolites. Reaction conditions such as temperature (moderate, 50–80°C), solvent polarity, and catalyst loading significantly impact yield and selectivity. For example, hierarchical porous ZSM-5 catalysts enhance diffusion rates, improving yields up to 95% compared to traditional methods . Alternative routes involve functionalization of furan rings using methoxymethyl halides under nucleophilic substitution conditions, though this requires inert atmospheres to prevent side reactions .

Advanced: How can discrepancies in toxicity data for this compound derivatives be addressed in risk assessment?

Toxicity data for furan derivatives often rely on surrogate compounds (e.g., furan itself) due to limited studies on this compound. For instance, hepatic carcinogenicity in rodents at 4 mg/kg/day (furan) is extrapolated to derive exposure limits, but this may not account for structural differences in methoxymethyl-substituted analogs . To resolve contradictions, researchers should:

  • Conduct in vitro assays (e.g., Ames test, cytotoxicity screens) to compare mutagenic potential.
  • Use physiologically based pharmacokinetic (PBPK) modeling to adjust for metabolic variations between furan and its derivatives.
  • Validate findings with species-specific toxicity studies, prioritizing hepatic and renal endpoints .

Basic: What analytical methods are recommended for characterizing this compound purity and structure?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify methoxymethyl substituents (δ ~3.3 ppm for OCH3_3) and furan ring protons (δ 6.2–7.5 ppm) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210–280 nm) assess purity (>98%) and separate isomers .
  • GC/MS : Quantifies trace impurities and confirms molecular weight (e.g., m/z 140 for C7_7H8_8O3_3) .

Advanced: What mechanistic insights explain the reactivity of this compound in Diels-Alder reactions?

The methoxymethyl group at the 3-position electronically activates the furan ring by donating electron density via resonance, enhancing its diene character. This facilitates regioselective [4+2] cycloadditions with dienophiles like maleimides. Computational studies (DFT) suggest a lower activation energy (ΔG‡ ~15 kcal/mol) compared to unsubstituted furans, favoring endo transition states . Experimental validation using kinetic profiling under varying temperatures (25–60°C) and solvent polarities (e.g., hexafluoropropanol) can optimize reaction rates .

Basic: What safety protocols are essential when handling this compound in the lab?

  • PPE : Nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods or closed systems to avoid inhalation; install emergency showers/eyewash stations .
  • Storage : Keep in airtight containers under nitrogen to prevent oxidation; store away from ignition sources .

Advanced: How do solvent polarity and substituent effects influence the photophysical properties of this compound derivatives?

Solvent polarity alters excited-state intramolecular proton transfer (ESIPT) in methoxymethyl-furan hybrids. In polar solvents (e.g., acetonitrile), stabilization of the keto tautomer shifts emission wavelengths bathochromically (~50 nm). Substituents like electron-withdrawing groups (e.g., carbonyls) further modulate fluorescence quantum yields (Φf_f = 0.1–0.4) via conjugation effects. Time-resolved spectroscopy (fs-TA) can map excited-state dynamics .

Basic: How can researchers validate the absence of genotoxicity in this compound?

  • Ames Test : Use Salmonella typhimurium strains (TA98, TA100) with/without metabolic activation (S9 mix) to detect frameshift/base-pair mutations .
  • Comet Assay : Assess DNA damage in mammalian cell lines (e.g., HepG2) exposed to 0.1–10 μM concentrations .
  • Compare results to structurally similar compounds (e.g., 2,5-Bis(methoxymethyl)furan) with established profiles .

Advanced: What strategies resolve structural ambiguities in crystallographic studies of this compound analogs?

Single-crystal X-ray diffraction (SCXRD) at 100 K resolves bond-length discrepancies (e.g., C-O vs. C-C distances). For disordered methoxymethyl groups, refine occupancy factors using SHELXL and validate with Hirshfeld surface analysis. Case study: 3-(4-Methoxyphenyl)furan derivatives showed mean C–C bond precision of 0.004 Å (R-factor = 0.074) .

Basic: What are the key challenges in scaling up this compound synthesis for research applications?

  • Catalyst Deactivation : Acidic resins (e.g., Amberlyst-15) lose activity after 3–5 cycles; regenerate via HCl washing .
  • Byproduct Formation : Minimize dimerization/polymerization using low temperatures (<60°C) and radical inhibitors (e.g., BHT) .
  • Purification : Chromatography (silica gel, ethyl acetate/hexane) isolates high-purity product (>95%) .

Advanced: How does the methoxymethyl group affect the metabolic stability of this compound in biological systems?

The methoxymethyl moiety reduces Phase I metabolism by cytochrome P450 enzymes (e.g., CYP3A4) due to steric hindrance. In vitro microsomal assays show a half-life (t1/2_{1/2}) of >120 min vs. 30 min for unsubstituted furan. LC-MS/MS identifies primary metabolites (e.g., demethylated hydroxymethylfuran) for pathway mapping .

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